molecular formula C14H11ClO3 B7962533 Methyl 4-(4-chlorophenyl)-2-hydroxybenzoate

Methyl 4-(4-chlorophenyl)-2-hydroxybenzoate

Cat. No.: B7962533
M. Wt: 262.69 g/mol
InChI Key: VVEUNMMYMNCZLO-UHFFFAOYSA-N
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Description

Methyl 4-(4-chlorophenyl)-2-hydroxybenzoate is an aromatic ester featuring a hydroxybenzoate backbone substituted with a 4-chlorophenyl group at the 4-position and a methyl ester at the carboxylate group. Such esters are often intermediates in pharmaceuticals, agrochemicals, or materials science due to their tunable electronic and steric properties imparted by substituents.

Properties

IUPAC Name

methyl 4-(4-chlorophenyl)-2-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-14(17)12-7-4-10(8-13(12)16)9-2-5-11(15)6-3-9/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEUNMMYMNCZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-chlorophenyl)-2-hydroxybenzoate typically involves the esterification of 4-(4-chlorophenyl)-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The process involves the same esterification reaction but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chlorophenyl)-2-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of esters.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-(4-chlorophenyl)-2-hydroxybenzoic acid or 4-(4-chlorophenyl)-2-ketobenzoic acid.

    Reduction: 4-(4-chlorophenyl)-2-hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-chlorophenyl)-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 4-(4-chlorophenyl)-2-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The chlorophenyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
Methyl 4-(4-chlorophenyl)-2-hydroxybenzoate 4-Cl-phenyl, 2-OH, methyl ester C₁₄H₁₁ClO₃ Presumed intermediate for functional materials or bioactive molecules N/A
Methyl 4-(3,5-dichloro-2-hydroxybenzylamino)-2-hydroxybenzoate 3,5-diCl, benzylamino group at 4-position C₁₅H₁₂Cl₂N₂O₄ Enhanced hydrogen bonding; potential bioactivity due to amino group
Methyl 4-benzyloxy-2-hydroxybenzoate 4-benzyloxy instead of Cl-phenyl C₁₅H₁₄O₄ Liquid crystal precursor; robust hydrogen bonding (C–H···O interactions)
2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate Oxoethyl linker between Cl-phenyl and benzoate C₁₅H₁₁ClO₅ Crystalline solid (m.p. 453–454 K); intermolecular O–H···O bonds
Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate Bromoacetyl group at 4-position C₁₀H₉BrO₄ Reactive intermediate (bromine for further substitution)
Methyl 4-chloro-2-fluorobenzoate 4-Cl, 2-F substituents C₈H₆ClFO₂ Enhanced metabolic stability (fluorine effect)

Key Observations:

  • Electronic Effects: Electron-withdrawing groups (Cl, F) increase electrophilicity of the aromatic ring, influencing reactivity in substitution reactions. For example, methyl 4-chloro-2-fluorobenzoate exhibits dual halogen effects, enhancing stability and directing further functionalization .
  • Hydrogen Bonding: The presence of hydroxy (–OH) and ester (–COOCH₃) groups facilitates intra- and intermolecular hydrogen bonding, as seen in the crystal structures of methyl 4-benzyloxy-2-hydroxybenzoate (dihedral angle: 67.18° between benzene rings) and 2-(4-chlorophenyl)-2-oxoethyl 4-hydroxybenzoate .
  • Biological Activity: Amino-substituted analogs (e.g., compound 8 from ) may exhibit enhanced bioactivity due to improved solubility or target interaction, whereas halogenated derivatives are often explored for antimicrobial or insecticidal properties .

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